molecular formula C11H15NO4 B1311963 (2,4-Dimethoxy-benzylamino)-acetic acid CAS No. 20839-79-6

(2,4-Dimethoxy-benzylamino)-acetic acid

Cat. No. B1311963
CAS RN: 20839-79-6
M. Wt: 225.24 g/mol
InChI Key: AJVOIZUSHCYQHZ-UHFFFAOYSA-N
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Patent
US04346035

Procedure details

N-(2,4-dimethoxybenzyl)glycine is prepared by the reaction of glycine with 2,4-dimethoxybenzaldehyde in the presence of sodium hydroxide, reduction with palladium-on-carbon in methanol and subsequent neutralisation with 2 N hydrochloric acid. The aqueous solution obtained is concentrated. 41.9 g of this mixture of N-(2,4-dimethoxybenzyl)-glycine and sodium chloride are stirred at 110° C. for 1.5 hours in 300 ml of dimethyl sulphoxide with 23.18 g (142 mmol) of isatoic acid anhydride. The mixture is poured into ca 2 liters of water and stirred for 0.5 hour. The separated crystals are filtered off under suction, washed with water and dried. After recrystallisation from ethyl acetate, there is obtained 3,4-dihydro-4-(2,4-dimethoxybenzyl)-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 151°-152.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
41.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.18 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NCC(O)=O.COC1C=C(OC)C=CC=1C=O.[OH-].[Na+].Cl.[CH3:21][O:22][C:23]1[CH:34]=[C:33]([O:35][CH3:36])[CH:32]=[CH:31][C:24]=1[CH2:25][NH:26][CH2:27][C:28]([OH:30])=[O:29].[Cl-].[Na+].[C:39]12[C:45](=[CH:46][CH:47]=[CH:48][CH:49]=1)[NH:44][C:43](=[O:50])[O:42][C:40]2=O>CO.CS(C)=O.[Pd].O>[CH3:21][O:22][C:23]1[CH:34]=[C:33]([O:35][CH3:36])[CH:32]=[CH:31][C:24]=1[CH2:25][NH:26][CH2:27][C:28]([OH:30])=[O:29].[CH3:21][O:22][C:23]1[CH:34]=[C:33]([O:35][CH3:36])[CH:32]=[CH:31][C:24]=1[CH2:25][N:26]1[C:40](=[O:42])[C:39]2[CH:49]=[CH:48][CH:47]=[CH:46][C:45]=2[NH:44][C:43](=[O:50])[CH2:27]1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
mixture
Quantity
41.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CNCC(=O)O)C=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
23.18 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous solution obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
FILTRATION
Type
FILTRATION
Details
The separated crystals are filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallisation from ethyl acetate

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=C(CNCC(=O)O)C=CC(=C1)OC
Name
Type
product
Smiles
COC1=C(CN2CC(NC3=C(C2=O)C=CC=C3)=O)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.